(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one

Description

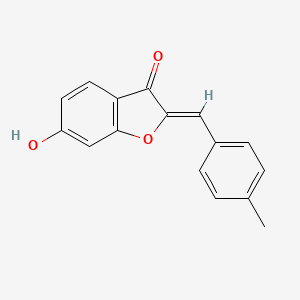

(2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one (hereafter referred to as Compound 3e) is a synthetic aurone derivative with the molecular formula C₁₆H₁₂O₃ (average mass: 252.27 g/mol, monoisotopic mass: 252.0786 g/mol) . It features a benzofuran-3(2H)-one core substituted with a 4-methylbenzylidene group at the C2 position and a hydroxyl group at C4. Its ChemSpider ID is 641557, and it is part of a broader class of benzofuranones studied for their biological activities, including anticancer properties.

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQCDLLIKNSZHL-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzylidene group can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of 6-oxo-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one.

Reduction: Formation of 6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3-ol.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzylidene group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Modifications and Their Impact

Benzofuran-3(2H)-one derivatives are structurally diverse, with variations in substituents on the benzylidene moiety and the benzofuran core. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Analogs

Critical Insights from Comparative Data

Electron-Donating vs. Electron-Withdrawing Groups :

- Compound 3e (4-methyl) and 3f (4-chloro) highlight the role of substituent electronics. The chloro group in 3f enhances anticancer activity (IC₅₀: 5.7 µM vs. 8.2 µM for 3e ), likely due to increased electrophilicity and DNA interaction .

- Methoxy groups (e.g., 6x , 2m ) improve solubility and hydrogen-bonding capacity, critical for target binding .

Heterocyclic vs. Aromatic Substituents: Quinoline (4b) and pyrrolidine (4e) substituents introduce nitrogen atoms, altering solubility and enabling interactions with biological targets (e.g., enzyme active sites) .

Bromination Effects: Brominated derivatives (2m, 2i) exhibit higher molecular weights and enhanced trypanocidal activity, attributed to increased lipophilicity and membrane penetration .

Multi-Substituted Derivatives :

- Compounds with trimethoxy groups (HA-6378 ) or benzodioxin rings (e.g., 929339-65-1 ) show activity against Mycobacterium tuberculosis, suggesting bulky substituents optimize binding to bacterial targets .

Biological Activity

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one

- Molecular Formula : CHO

- Molar Mass : 252.26 g/mol

- CAS Number : 1234351-94-0

The compound features a hydroxyl group and a benzylidene moiety, which are crucial for its biological activity. The presence of the 4-methylbenzylidene group is particularly significant as it influences both chemical reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one exhibits substantial antioxidant properties. It is believed to scavenge free radicals and inhibit oxidative stress pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that the compound can effectively reduce oxidative damage in cellular models.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Studies suggest that it can inhibit the growth of several pathogenic bacteria and fungi. The mechanism appears to involve disruption of cellular antioxidation systems, making it a promising candidate for developing new antimicrobial agents.

The exact mechanism of action remains partially understood, but it is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate enzyme activity through hydrogen bonding and hydrophobic interactions, leading to various biological effects.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to protect cells from oxidative stress. For instance, one study reported that treatment with (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one significantly decreased levels of reactive oxygen species in cultured human cells.

| Study | Findings |

|---|---|

| Study A | Demonstrated antioxidant activity in human cell lines with a reduction in oxidative markers. |

| Study B | Showed antimicrobial effects against Staphylococcus aureus and Candida albicans. |

Comparative Analysis with Related Compounds

The biological activity of (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one has been compared with similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|

| (2Z)-6-hydroxy-2-(4-chlorobenzylidene)-1-benzofuran-3(2H)-one | Moderate | Low |

| (2Z)-6-hydroxy-2-(4-nitrobenzylidene)-1-benzofuran-3(2H)-one | High | Moderate |

| (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one | Low | High |

This comparison highlights the unique properties of (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one, particularly its balanced profile of antioxidant and antimicrobial activities.

Q & A

Q. What are the established synthetic routes for (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one, and how can reaction conditions influence stereoselectivity?

The compound is synthesized via aldol condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 4-methylbenzaldehyde. Key steps include:

- Base-catalyzed condensation : Use of NaH in THF at 0°C to deprotonate the benzofuranone, followed by nucleophilic attack on the aldehyde.

- Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group at C6 and the carbonyl at C3 .

- Yield optimization : Reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 benzofuranone:aldehyde) are critical. For example, yields of 86% have been reported for analogous compounds under inert atmospheres .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key structural features confirmed?

- 1H NMR : Diagnostic signals include:

- A singlet for the exocyclic double bond proton (δ ~7.6–7.8 ppm, Z-configuration).

- Aromatic protons split into distinct patterns (e.g., δ 6.6–7.6 ppm for substituted benzylidene groups) .

- HRMS : Accurate mass determination (e.g., [M-H]⁻ at m/z 285.0405 for a related dihydroxy derivative) validates molecular formula .

- IR : Strong absorption bands at ~3200 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O stretch) .

Q. What preliminary biological activities have been reported for structurally similar benzofuran derivatives?

Benzofuran scaffolds exhibit:

- Anticancer activity : Derivatives inhibit proliferation in cancer cell lines (e.g., IC₅₀ values <10 μM in breast and colon cancer models) via apoptosis induction .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition (e.g., IC₅₀ ~2.5 μM) relevant to Alzheimer’s research .

- Antimicrobial effects : MIC values of 8–32 μg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stabilize Z-isomers via intramolecular H-bonding .

- Docking studies : Reveal interactions with biological targets (e.g., AChE’s catalytic triad or DNA base stacking via π-π interactions) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzylidene) with bioactivity .

Q. What strategies resolve contradictions in biological data across studies, such as varying potency in anticancer assays?

- Substituent analysis : Meta-substituted electron-donating groups (e.g., -OCH₃) enhance solubility and target affinity compared to halogens .

- Isomer differentiation : E/Z configurations impact steric hindrance and binding; Z-isomers often show higher activity due to planar geometry .

- Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HT-29) and protocols (e.g., MTT vs. SRB assays) to minimize variability .

Q. How can regioselectivity challenges in benzofuran synthesis be addressed to improve scalability?

- Protecting groups : Temporarily block reactive hydroxyls (e.g., benzyl ethers) to direct condensation to the desired position .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .

- Catalytic systems : Transition metals (e.g., Pd/C) or organocatalysts improve regiocontrol in multi-step pathways .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment and impurity profiling?

- HPLC-DAD : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to detect byproducts (e.g., E-isomers or unreacted aldehyde) .

- LC-MS/MS : Quantify trace impurities (<0.1%) and confirm structures via fragmentation patterns .

Q. How should researchers handle stability and storage of this compound given its sensitivity to light and oxidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.